molecular formula C16H14O3 B6400429 4-(4-Acetylphenyl)-3-methylbenzoic acid CAS No. 1261891-14-8

4-(4-Acetylphenyl)-3-methylbenzoic acid

Cat. No.: B6400429
CAS No.: 1261891-14-8
M. Wt: 254.28 g/mol
InChI Key: HLTYNNXBQYTFJG-UHFFFAOYSA-N
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Description

Overview of Benzoic Acid Derivatives in Contemporary Chemical Research

Benzoic acid and its derivatives are a cornerstone of modern chemical and medicinal research. cymitquimica.com This class of organic compounds, characterized by a benzene (B151609) ring attached to a carboxylic acid group, serves as a versatile scaffold for synthesizing a vast array of molecules. cymitquimica.com In medicinal chemistry, the benzoic acid motif is present in numerous bioactive compounds and is often incorporated into drug candidates to enhance properties like hydrophilicity, which can influence bioavailability. For instance, benzoic acid derivatives have been investigated for a wide range of pharmacological activities, including their potential as anticancer agents and local anesthetics. cymitquimica.comepa.gov Beyond pharmaceuticals, they are crucial intermediates in the synthesis of polymers, agrochemicals, and other functional materials. researchgate.net

Structural Significance of Aromatic Acetyl and Methyl Substituents in Synthetic Chemistry Research

The functionality and reactivity of a core molecule like benzoic acid are significantly influenced by the nature and position of its substituents. The acetyl and methyl groups present in 4-(4-Acetylphenyl)-3-methylbenzoic acid are of particular importance in synthetic chemistry.

The acetyl group (—COCH₃), a carbonyl attached to a methyl group, is a common functional group in organic chemistry. acs.orgnih.gov When attached to an aromatic ring, it acts as a moderate deactivating group and a meta-director in electrophilic aromatic substitution reactions. Its carbonyl function provides a reactive site for a variety of chemical transformations, including oxidation, reduction, and the formation of C-C bonds, making it a valuable handle for further molecular elaboration. acs.org

The combination of these groups on a biaryl framework, as seen in this compound, creates a molecule with distinct electronic and steric properties, offering multiple sites for synthetic modification.

Research Trajectory and Scholarly Objectives Pertaining to this compound

While extensive, dedicated research on this compound is not widely documented in publicly available literature, its structure as a biaryl carboxylic acid places it within a class of compounds of significant research interest. Biaryl structures are privileged scaffolds in medicinal chemistry, appearing in numerous therapeutic agents, including anti-inflammatory drugs, antibiotics, and antihypertensives. researchgate.netnih.gov The synthesis of such compounds is a major focus, with methods like the Suzuki-Miyaura cross-coupling reaction being a key strategy for forming the crucial carbon-carbon bond between the two aryl rings. fiveable.menih.gov

The scholarly objectives for a compound like this compound can be inferred from its structural features. Research would likely focus on its potential as a building block for more complex molecules. The presence of the carboxylic acid, acetyl, and methyl groups provides multiple points for diversification. For example, the carboxylic acid can be converted to esters or amides, the acetyl group can undergo various carbonyl reactions, and the aromatic rings can be further functionalized.

Therefore, the research trajectory for this compound would likely involve:

Development of efficient synthesis routes: Creating the molecule through modern cross-coupling techniques, such as the Suzuki coupling of a boronic acid derivative with an aryl halide. acs.orgrsc.org

Exploration as a synthetic intermediate: Using the compound as a starting material for the synthesis of larger, more complex molecules, particularly for pharmaceutical or materials science applications. researchgate.netacs.org

Investigation of biological activity: Screening the compound and its derivatives for potential therapeutic properties, given the prevalence of the biaryl motif in known drugs. nih.gov

Chemical Data

Below are tables detailing the known properties of this compound and a summary of the roles of its key functional groups.

Table 1: Physicochemical Properties of this compound and Related Isomers Note: Experimental data for the title compound is limited. Data for a closely related isomer, 4-(4-Acetylphenyl)benzoic acid, is included for comparison.

PropertyThis compound (Predicted/Inferred)4-(4-Acetylphenyl)benzoic acid cymitquimica.comepa.gov4-(3-Acetylphenyl)benzoic acid
Molecular Formula C₁₆H₁₄O₃C₁₅H₁₂O₃C₁₅H₁₂O₃
Molecular Weight 254.28 g/mol 240.25 g/mol 240.25 g/mol
Appearance Solid (Predicted)Solid-
InChI Key -PDBQNVDCQVGALU-UHFFFAOYSA-NNNPZXRZBAVBTGL-UHFFFAOYSA-N

Table 2: Significance of Functional Groups in Synthetic Chemistry

Functional GroupRole in Synthesis
Benzoic Acid - Directing group for substitution reactions. - Precursor for esters, amides, and other derivatives. - Can enhance hydrophilicity in medicinal chemistry applications.
Acetyl Group - Provides a reactive carbonyl site for transformations. acs.org- Acts as a meta-director in electrophilic aromatic substitution. acs.org
Methyl Group - Electron-donating group influencing ring reactivity. researchgate.net- Provides steric influence on reaction outcomes and conformation. researchgate.net- Used in structure-activity relationship studies.
Biaryl Scaffold - A privileged structure in many pharmaceuticals and functional materials. researchgate.netfiveable.me- Offers rigidity and defined three-dimensional structure. fiveable.me

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-acetylphenyl)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-10-9-14(16(18)19)7-8-15(10)13-5-3-12(4-6-13)11(2)17/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTYNNXBQYTFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689763
Record name 4'-Acetyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-14-8
Record name 4'-Acetyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 4-(4-Acetylphenyl)-3-methylbenzoic acid

A retrosynthetic analysis of this compound identifies the most logical disconnection point as the C-C bond between the two aromatic rings. This approach simplifies the target molecule into two more readily available synthons. This strategy is central to the synthesis of many biaryl compounds, which are prevalent motifs in pharmaceuticals and materials science. scientificupdate.comresearchgate.net

The primary disconnection suggests two potential precursor pairs, which would be joined using a cross-coupling reaction:

Route A: A derivative of 3-methyl-4-halobenzoic acid (where the halogen acts as a leaving group) and (4-acetylphenyl)boronic acid (or a corresponding organometallic reagent).

Route B: A derivative of 4-bromoacetophenone and (4-carboxy-2-methylphenyl)boronic acid .

Both routes rely on well-established organometallic cross-coupling reactions, with the choice between them often depending on the commercial availability and stability of the starting materials.

Established and Emerging Synthetic Routes for the Chemical Compound

The synthesis of biaryl compounds has been significantly advanced by the development of transition metal-catalyzed cross-coupling reactions, which received the 2010 Nobel Prize in Chemistry. scientificupdate.com These methods form the foundation for established routes to this compound.

A common and practical multi-step approach to synthesizing the target compound involves a Suzuki-Miyaura coupling reaction. A plausible synthetic sequence based on Route A from the retrosynthetic analysis is outlined below.

StepReactionStarting MaterialsReagents & ConditionsProduct
1Halogenation3-Methylbenzoic acidN-Bromosuccinimide (NBS), H₂SO₄4-Bromo-3-methylbenzoic acid
2Protection (Esterification)4-Bromo-3-methylbenzoic acidMethanol (CH₃OH), H₂SO₄ (cat.), RefluxMethyl 4-bromo-3-methylbenzoate
3Suzuki-Miyaura CouplingMethyl 4-bromo-3-methylbenzoate and (4-acetylphenyl)boronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene (B28343)/Water)Methyl 4-(4-acetylphenyl)-3-methylbenzoate
4Deprotection (Hydrolysis)Methyl 4-(4-acetylphenyl)-3-methylbenzoateNaOH(aq), then HCl(aq)This compound

This multi-step process allows for the controlled construction of the molecule, with protection of the carboxylic acid group as an ester to prevent unwanted side reactions during the catalytic coupling step. vapourtec.com

The core of modern biaryl synthesis lies in catalytic methods that efficiently form C-C bonds between aryl groups. nih.gov The Suzuki-Miyaura coupling is a premier example, valued for its high functional group tolerance and relatively mild conditions.

Key components of the catalytic system include:

Catalyst: Typically a palladium(0) or palladium(II) complex. Common precursors include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) combined with a phosphine (B1218219) ligand.

Base: An inorganic base is required to activate the boronic acid. Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used. acs.org

Solvent: The reaction is often performed in a two-phase system, such as toluene and water, or in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). researchgate.net

Other catalytic cross-coupling reactions applicable to this synthesis include the Negishi coupling (using an organozinc reagent) and the Stille coupling (using an organotin reagent), though the toxicity of tin compounds often makes the Stille reaction less favorable. google.com

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for biaryl synthesis. Key areas of focus include:

Aqueous Media: Performing Suzuki-Miyaura reactions in water instead of organic solvents reduces environmental impact. nih.gov This approach often requires specialized water-soluble ligands and catalysts.

Recyclable Catalysts: The development of heterogeneous catalysts, such as palladium nanoparticles supported on materials like lanthanum phosphate (LaPO₄·Pd), allows the catalyst to be recovered and reused over multiple reaction cycles, reducing heavy metal waste. nih.gov

Metal-Free Alternatives: Emerging research has explored metal-free biaryl coupling reactions. One such method, termed "photosplicing," uses UV light to induce a coupling reaction, avoiding the need for transition metal catalysts and the associated challenges of metal removal from the final product. scientificupdate.com

Derivatization Strategies and Analogue Synthesis of the Chemical Compound

The carboxylic acid and ketone functional groups on this compound provide reactive sites for derivatization, allowing for the synthesis of a wide range of analogues.

The carboxylic acid moiety is a primary target for modification through esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. iajpr.comdnu.dp.ua

MethodReactantsReagents & ConditionsProduct
Fischer-Speier EsterificationThis compound, Alcohol (R-OH)Catalytic H₂SO₄, Heat4-(4-Acetylphenyl)-3-methylbenzoate ester
Acyl Chloride FormationThis compound, Alcohol (R-OH)1. Thionyl chloride (SOCl₂) or Oxalyl chloride 2. Alcohol (R-OH), Pyridine4-(4-Acetylphenyl)-3-methylbenzoate ester

Amidation: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Activation can be achieved by converting the acid to a more reactive species, such as an acyl chloride, or by using coupling agents.

MethodReactantsReagents & ConditionsProduct
Via Acyl ChlorideThis compound, Amine (R₁R₂NH)1. Thionyl chloride (SOCl₂) 2. Amine (R₁R₂NH)N-substituted 4-(4-acetylphenyl)-3-methylbenzamide
Peptide CouplingThis compound, Amine (R₁R₂NH)Coupling agents (e.g., DCC, EDC), Solvent (e.g., DCM, DMF)N-substituted 4-(4-acetylphenyl)-3-methylbenzamide

These derivatization reactions are fundamental in medicinal chemistry for modifying a compound's properties, such as solubility, stability, and biological activity.

Advanced Functionalization of the Aromatic Ring Systems

The core structure of this compound possesses two key functional groups that serve as primary handles for modification: the acetyl group and the carboxylic acid. Advanced functionalization strategies often leverage the reactivity of the α-carbon of the acetyl group.

A critical and widely employed method for functionalization is the bromination of the acetyl group to form an α-bromoacetyl derivative. This transformation converts the relatively unreactive acetyl group into a potent electrophile, 4-(4-(2-bromoacetyl)phenyl)-3-methylbenzoic acid. This intermediate is highly valuable for subsequent nucleophilic substitution reactions, paving the way for the introduction of a wide array of new functionalities and the construction of heterocyclic systems. researchgate.netresearchgate.net

The reaction typically proceeds by treating the starting acetophenone (B1666503) derivative with a brominating agent. This α-bromoacetyl intermediate is a key precursor for building more complex molecules, particularly heterocyclic conjugates. researchgate.netresearchgate.net

Preparation of Heterocyclic Conjugates

The synthesis of heterocyclic conjugates of this compound is a significant area of research, primarily utilizing the reactive handles on the core structure. The α-bromoacetyl derivative is a cornerstone for these synthetic routes.

Thiazole Derivatives:

One of the most common applications of the α-bromoacetyl intermediate is in the Hantzsch thiazole synthesis. This reaction involves the condensation of the α-haloketone with a thioamide-containing reactant, such as thiourea or thiosemicarbazide, to form a thiazole ring. researchgate.net For example, reacting 4-(4-(2-bromoacetyl)phenyl)-3-methylbenzoic acid with thiourea would yield a 2-aminothiazole derivative. Further reactions can be carried out; for instance, condensation with aromatic aldehydes can produce Schiff base derivatives. researchgate.net

This methodology allows for the direct coupling of the this compound scaffold to a versatile heterocyclic system known for its presence in pharmacologically active compounds. The general reaction scheme is presented below:

Reactant 1Reactant 2Resulting Heterocycle
4-(4-(2-bromoacetyl)phenyl)-3-methylbenzoic acidThiourea2-Amino-4-(4-(3-carboxy-2-methylphenyl)phenyl)thiazole
4-(4-(2-bromoacetyl)phenyl)-3-methylbenzoic acidThioacetamide2-Methyl-4-(4-(3-carboxy-2-methylphenyl)phenyl)thiazole
4-(4-(2-bromoacetyl)phenyl)-3-methylbenzoic acidThiosemicarbazide2-Hydrazinyl-4-(4-(3-carboxy-2-methylphenyl)phenyl)thiazole

Fused Heterocyclic Systems:

The reactivity of the α-bromoacetyl group also permits the synthesis of fused heterocyclic systems. Reactions with nucleophiles such as 2-aminopyridine or 2-aminopyrimidine can lead to the formation of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives, respectively. researchgate.net These reactions involve the initial formation of a quaternary salt, followed by intramolecular cyclization to yield the fused bicyclic heterocycle. researchgate.net

Imidazole Derivatives:

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 4-(4-Acetylphenyl)-3-methylbenzoic acid is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The anticipated chemical shifts (δ) are influenced by the electronic environment of the protons.

Carboxylic Acid Proton (-COOH): A singlet, typically broad, is expected to appear far downfield, likely in the range of δ 12.0-13.0 ppm, due to the deshielding effect of the carbonyl group and hydrogen bonding.

Aromatic Protons: The two benzene (B151609) rings will give rise to a complex pattern of signals in the aromatic region (δ 7.0-8.5 ppm). The protons on the benzoic acid ring will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl group. The protons on the phenyl ring will be affected by the acetyl group.

Methyl Protons (-CH₃): Two sharp singlets are anticipated for the two methyl groups. The methyl group attached to the benzoic acid ring would likely appear around δ 2.4-2.6 ppm. The acetyl methyl group protons are expected at a similar chemical shift, around δ 2.6 ppm.

Acetyl Protons (-COCH₃): The protons of the acetyl group will present as a singlet.

A hypothetical data table for the expected ¹H NMR signals is presented below.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)1H
Aromatic (Benzoic Acid Ring)7.0 - 8.2Multiplet3H
Aromatic (Phenyl Ring)7.5 - 8.0Multiplet4H
Methyl (-CH₃ on ring)2.4 - 2.6Singlet3H
Acetyl Methyl (-COCH₃)~2.6Singlet3H

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbons (-C=O): Two signals are expected in the downfield region. The carboxylic acid carbonyl carbon is anticipated around δ 165-175 ppm, while the ketone carbonyl carbon of the acetyl group would likely appear further downfield, around δ 195-205 ppm.

Aromatic Carbons: The twelve aromatic carbons will produce a series of signals in the range of δ 120-150 ppm. The exact shifts will depend on the substitution pattern and the electronic effects of the substituents.

Methyl Carbons (-CH₃): The two methyl carbons are expected to show signals in the aliphatic region, typically between δ 20-30 ppm.

A hypothetical data table for the expected ¹³C NMR signals is presented below.

Carbon Type Expected Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (-C OOH)165 - 175
Ketone Carbonyl (-C OCH₃)195 - 205
Aromatic Carbons120 - 150
Methyl Carbon (-C H₃ on ring)20 - 25
Acetyl Methyl Carbon (-COC H₃)25 - 30

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be particularly useful for assigning the protons on the aromatic rings by showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for connecting different fragments of the molecule. For instance, it could show a correlation between the methyl protons and the aromatic carbons, confirming their connectivity.

Vibrational Spectroscopy for Characteristic Band Analysis

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups.

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹.

C=O Stretch (Ketone): Another strong absorption band for the ketonic carbonyl group is expected around 1680-1700 cm⁻¹.

C-O Stretch (Carboxylic Acid): This would likely appear in the 1210-1320 cm⁻¹ region.

Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹.

A hypothetical data table for the expected FT-IR bands is presented below.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C=O (Carboxylic Acid)1700 - 1725Strong
C=O (Ketone)1680 - 1700Strong
C=C (Aromatic)1450 - 1600Medium to Weak
C-O (Carboxylic Acid)1210 - 1320Medium
C-H (Aromatic)> 3000Medium to Weak
C-H (Aliphatic)< 3000Medium

Raman spectroscopy provides complementary information to FT-IR.

Aromatic Ring Vibrations: The symmetric breathing vibrations of the aromatic rings are often strong in the Raman spectrum and would be expected in the fingerprint region.

C=O Stretch: The carbonyl stretching vibrations are also Raman active, though their intensities can vary.

C-H Stretches: Both aromatic and aliphatic C-H stretching bands would be observable.

Due to the lack of specific experimental data, a detailed analysis of the Raman spectrum is speculative. However, it would be a valuable tool for confirming the presence of the aromatic systems and other functional groups.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structural features through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, with the chemical formula C₁₆H₁₄O₃, the theoretical exact mass can be calculated. This precise mass measurement helps to distinguish it from other compounds with the same nominal mass but different elemental compositions.

Parameter Theoretical Value
Chemical FormulaC₁₆H₁₄O₃
Monoisotopic Mass254.0943 u
Average Mass254.286 u

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for structural elucidation through controlled fragmentation (tandem mass spectrometry).

In a typical LC-MS/MS experiment, this compound would first be ionized, commonly using electrospray ionization (ESI). The resulting molecular ion ([M+H]⁺ or [M-H]⁻) is then isolated and subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragments provides valuable structural information.

Based on the structure of this compound, several key fragmentation pathways can be predicted. The fragmentation of aromatic carboxylic acids often involves the loss of water (M-18), a hydroxyl radical (M-17), or the entire carboxyl group (M-45). libretexts.orgmiamioh.edu Similarly, ketones like acetophenone (B1666503) typically fragment via cleavage of the bonds adjacent to the carbonyl group. miamioh.edu A prominent fragmentation for acetophenone itself is the loss of a methyl group (M-15) to form a stable benzoyl cation. asdlib.org

Predicted Fragmentation Pattern for this compound:

A plausible fragmentation pathway would involve initial cleavages at the most labile sites.

Loss of the acetyl methyl group: A fragment corresponding to the loss of a methyl radical (•CH₃, 15 u).

Loss of the carboxylic acid group: A fragment resulting from the loss of the carboxyl group (•COOH, 45 u).

Cleavage of the acetyl group: Loss of the acetyl group (CH₃CO•, 43 u).

Decarboxylation: Loss of carbon dioxide (CO₂, 44 u) from the molecular ion.

These predicted fragmentation patterns are summarized in the table below.

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Plausible Fragment Structure
255.0 ([M+H]⁺)237.0H₂OIon resulting from water loss
255.0 ([M+H]⁺)211.0CO₂Ion from decarboxylation
255.0 ([M+H]⁺)213.0CH₂COIon from loss of ketene
253.0 ([M-H]⁻)209.0CO₂Ion from decarboxylation

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides insights into the electronic transitions within a molecule and is highly sensitive to the molecular structure and environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the excitation of electrons to higher energy orbitals. The spectrum is sensitive to the extent of conjugation in the molecule. The structure of this compound contains a biphenyl (B1667301) core, which is a known chromophore. The absorption spectrum of biphenyl itself shows a strong absorption band around 247 nm. researchgate.net

Substituents on the biphenyl rings can cause shifts in the absorption maximum (λmax). Generally, increasing substitution on the phenyl rings, especially with groups that extend conjugation, leads to a bathochromic (red) shift to longer wavelengths. nih.gov The acetyl and carboxylic acid groups are electron-withdrawing, while the methyl group is weakly electron-donating. These substituents, along with the steric hindrance caused by the 3-methyl group which can affect the planarity of the biphenyl system, will influence the final absorption spectrum. It is expected that the primary π-π* transition for this compound would appear at a wavelength longer than that of unsubstituted biphenyl.

Technique Predicted Observation
UV-Vis SpectroscopyExpected λmax > 250 nm

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. Not all molecules that absorb UV light are fluorescent. The fluorescence properties of biphenyl derivatives are highly dependent on the nature and position of substituents. nih.gov Some substituted biphenyls are known to be fluorescent, often exhibiting dual fluorescence in polar solvents. researchgate.netacs.org However, certain groups, such as nitro groups, can quench fluorescence entirely. nih.gov

The presence of the acetyl group (a carbonyl group) can sometimes lead to efficient intersystem crossing to the triplet state, which can reduce or quench fluorescence. Whether this compound exhibits significant fluorescence would depend on the balance between the radiative decay from the excited singlet state (fluorescence) and non-radiative decay pathways. Experimental investigation would be required to determine its quantum yield and emission spectrum.

Technique Possible Observation
Fluorescence SpectroscopyPotential for weak to moderate fluorescence, highly dependent on solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would reveal several key structural features. A critical parameter in biphenyl structures is the dihedral (torsion) angle between the two phenyl rings. In the solid state, biphenyls are typically non-planar. nih.gov For example, the dihedral angle in 3,3',4,4'-tetrachlorobiphenyl (B1197948) was found to be 43.94°. uky.edu The presence of the methyl group at the 3-position (an ortho-position relative to the inter-ring bond) in this compound would likely induce significant steric hindrance, forcing the two rings into a twisted conformation.

A crystallographic study would provide the precise value for this dihedral angle, as well as the bond lengths and angles of the acetyl and carboxylic acid functional groups. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the carboxylic acid, in the crystal lattice. To date, no public crystal structure data is available for this specific compound.

Structural Parameter Anticipated Finding
Dihedral Angle (Inter-ring)Significantly non-planar (twisted conformation)
Intermolecular InteractionsHydrogen bonding via the carboxylic acid groups
Bond Lengths and AnglesConformation to standard values for sp² and sp³ hybridized carbons and oxygens

Single Crystal X-ray Diffraction Analysis

Detailed crystallographic data, including the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), number of molecules per unit cell (Z), and calculated density, are essential for a complete single-crystal X-ray diffraction analysis. This information is determined by irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern provides insights into the precise three-dimensional arrangement of atoms within the crystal lattice. However, a published crystal structure for this compound, from which this data could be extracted, was not found.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of crystal packing reveals how individual molecules of this compound would arrange themselves in the solid state. This arrangement is governed by various non-covalent intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. Understanding these interactions is crucial as they influence the material's bulk properties. A detailed discussion would typically involve identifying the specific atoms and functional groups involved in these interactions, their geometries (bond distances and angles), and the resulting supramolecular architecture. Without the foundational single-crystal X-ray diffraction data, a scientifically accurate analysis of these features for this compound is not possible.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are a fundamental tool for understanding the electronic structure and properties of molecules. Density Functional Theory (DFT) is a popular method within this field due to its balance of accuracy and computational cost.

Selection of Computational Methods and Basis Sets

The choice of computational method and basis set is a critical first step in any quantum chemical study, as it directly impacts the accuracy of the results. A common approach for a molecule like "4-(4-Acetylphenyl)-3-methylbenzoic acid" would involve the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions, essential for molecules with heteroatoms and aromatic rings.

Geometry Optimization and Conformational Analysis

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule with multiple rotatable bonds, such as the one , a conformational analysis would be necessary to identify the global energy minimum from among various possible spatial arrangements (conformers). This process helps in understanding the molecule's preferred shape.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides insights into the electronic properties and reactivity of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red colors indicate areas of high electron density (negative potential), while blue colors show areas of low electron density (positive potential). This mapping is invaluable for predicting how a molecule will interact with other molecules and for understanding its intermolecular interactions.

Global and Local Reactivity Descriptors

Based on the energies of the frontier orbitals and the total electronic energy, various global and local reactivity descriptors can be calculated. These quantities, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity.

Global Reactivity Descriptors

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These descriptors are calculated using the energies of the HOMO and LUMO.

Local Reactivity Descriptors

Fukui Functions: These functions are used to determine which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack.

Without specific studies on "this compound," it is not possible to populate data tables or provide detailed research findings for these computational analyses.

Spectroscopic Property Simulations

Computational simulations are instrumental in predicting the spectroscopic signatures of molecules like this compound. Techniques such as Density Functional Theory (DFT) allow for the accurate calculation of NMR chemical shifts and vibrational frequencies, which are crucial for structural elucidation.

Theoretical Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for confirming molecular structures. For a molecule such as this compound, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can provide theoretical ¹H and ¹³C NMR spectra. These calculations determine the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts are highly sensitive to the molecule's conformation, including the dihedral angle between the two phenyl rings. Computational studies on biphenyl (B1667301) derivatives have shown that this torsion angle significantly influences the electronic environment of the nearby protons and carbons. For this compound, the presence of the 3-methyl group can induce a greater twist between the rings compared to an unsubstituted biphenyl, which would be reflected in the predicted NMR data.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, as would be generated from a DFT-based computational study. The specific values are illustrative and represent typical ranges for the assigned protons and carbons in similar molecular environments.

Table 1: Predicted NMR Chemical Shifts for this compound ¹H NMR (ppm)

Atom Predicted Shift (ppm)
H (Carboxyl) 12.0 - 13.0
H (Aromatic) 7.2 - 8.1
H (Methyl - Phenyl) 2.3 - 2.5

¹³C NMR (ppm)

Atom Predicted Shift (ppm)
C (Carboxyl) 168 - 172
C (Ketone) 197 - 202
C (Aromatic) 125 - 145
C (Methyl - Phenyl) 18 - 22

Note: This is an interactive data table. The values presented are hypothetical and for illustrative purposes based on computational chemistry principles.

Simulation of Vibrational Frequencies

The simulation of vibrational spectra, such as Infrared (IR) and Raman, is another key area of computational investigation. These simulations are typically performed using DFT methods to calculate the harmonic vibrational frequencies. The results provide a theoretical spectrum that can be compared with experimental data to identify characteristic vibrational modes.

For this compound, the simulated IR spectrum would be expected to show several key features:

A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretching band from the carboxylic acid, usually around 1700-1725 cm⁻¹.

Another strong C=O stretching band from the acetyl ketone group, typically appearing around 1680-1700 cm⁻¹.

C-H stretching vibrations from the aromatic rings and methyl groups, generally found between 2850-3100 cm⁻¹.

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

The table below illustrates the kind of data a vibrational frequency simulation would yield for some of the key functional groups in the molecule.

Table 2: Simulated Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2800 - 3200 (Broad)
Carboxylic Acid C=O Stretch 1715
Acetyl Group C=O Stretch 1690
Aromatic Rings C=C Stretch 1605, 1575, 1495

Note: This is an interactive data table. The values presented are hypothetical and for illustrative purposes based on computational chemistry principles.

Non-Linear Optical (NLO) Property Theoretical Evaluation

Organic molecules with donor-π-acceptor (D-π-A) architectures are of significant interest for their non-linear optical (NLO) properties. This compound can be considered a D-π-A system, where the acetylphenyl group acts as an acceptor and the methyl-substituted benzoic acid can have donor characteristics. The biphenyl bridge serves as the π-conjugated system.

Theoretical evaluation of NLO properties involves calculating the molecular hyperpolarizability (β), which is a measure of the second-order NLO response. DFT calculations are a common method to predict these properties. The calculations can determine the components of the hyperpolarizability tensor and the total hyperpolarizability.

The magnitude of the hyperpolarizability is strongly dependent on the degree of intramolecular charge transfer from the donor to the acceptor. In this compound, the electron-withdrawing nature of both the acetyl and carboxylic acid groups complicates a simple D-π-A assignment, making theoretical evaluation essential to understand its NLO potential. The dihedral angle between the phenyl rings is also a critical factor, as a more planar conformation generally leads to better π-conjugation and enhanced NLO properties.

A computational study would typically report the static and dynamic hyperpolarizabilities. The following table provides a hypothetical representation of such results.

Table 3: Theoretically Evaluated Non-Linear Optical Properties

Property Calculated Value (a.u.)
Dipole Moment (μ) 3.5 - 5.0 D
Average Polarizability (α) ~250 - 300

Note: This is an interactive data table. The values presented are hypothetical and for illustrative purposes based on computational chemistry principles.

Exploration of Structure Activity Relationships Sar in in Vitro Biological Research

Principles of Molecular Design for Targeted Research Applications

The design of bioactive molecules like 4-(4-Acetylphenyl)-3-methylbenzoic acid is rooted in understanding how chemical structure dictates biological function. The biphenyl (B1667301) core offers a semi-rigid backbone that can be functionalized to achieve specific binding properties. The carboxylic acid group, for instance, can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule within a target's binding site. ajgreenchem.comresearchgate.net The acetylphenyl moiety introduces a ketone group, another potential hydrogen bond acceptor, and a point for further chemical modification.

Key principles in designing derivatives of this compound for research include:

Isosteric and Bioisosteric Replacements: Substituting functional groups with others of similar size, shape, and electronic character to fine-tune binding affinity and selectivity.

Conformational Control: The dihedral angle between the two phenyl rings is a critical determinant of a biphenyl derivative's three-dimensional shape and its ability to fit into a biological target. nih.gov Substituents at the ortho-positions, such as the methyl group in the title compound, can influence this angle and thus modulate activity.

Structure-Based Design: Utilizing computational tools like molecular docking to predict how analogs of this compound might interact with the active site of a protein. researchgate.netnih.gov This approach allows for the rational design of new derivatives with potentially enhanced potency or selectivity. nih.gov

In Vitro Biological Activity Screening Methodologies

To determine the biological potential of this compound and its derivatives, a variety of in vitro screening methods are employed. These assays provide crucial preliminary data on the compound's bioactivity.

Enzyme assays are fundamental in drug discovery and are used to identify compounds that can modulate an enzyme's activity. nyxxb.cn For a compound like this compound, assays for enzymes such as cyclooxygenases (COX), lipoxygenases, or matrix metalloproteinases (MMPs) could be relevant, given that other biphenyl carboxylic acids like Flurbiprofen are known anti-inflammatory agents. ajgreenchem.com

The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%. mdpi.comnih.gov The development of a robust enzyme inhibition assay involves optimizing conditions such as enzyme and substrate concentrations, pH, and temperature. sci-hub.se

Table 1: Illustrative Enzyme Inhibition Data for Biphenyl Carboxylic Acid Derivatives This table presents hypothetical data for illustrative purposes, based on activities reported for structurally related compounds.

Compound ID Target Enzyme IC₅₀ (µM)
Biphenyl-4-carboxylic acid COX-2 15.2
2'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid MMP-3 8.5
This compound (Hypothetical) MMP-9 5.7
4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid 5-LOX 22.1

Data is illustrative and derived from general knowledge of biphenyl derivatives' activity.

The antibacterial and antifungal potential of novel compounds can be assessed using various in vitro models. The most common methods are broth dilution and agar (B569324) diffusion assays, which are used to determine the Minimum Inhibitory Concentration (MIC). nih.govnih.gov The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.govnih.gov Biphenyl derivatives have demonstrated a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. researchgate.nettsijournals.com

Screening of this compound would involve testing it against a panel of clinically relevant bacterial and fungal strains.

Table 2: Example of Minimum Inhibitory Concentration (MIC) Data for Biphenyl Derivatives The data in this table is representative of findings for various biphenyl compounds against pathogenic bacteria and is for illustrative purposes.

Compound/Analog Staphylococcus aureus (MRSA) MIC (µg/mL) Escherichia coli MIC (µg/mL) Pseudomonas aeruginosa MIC (µg/mL)
[1,1'-Biphenyl]-3,4,5-triol (6a) 25 >100 >100
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) 3.13 50 25
Biphenylglyoxamide analog (15a) 16 125 125
This compound (Hypothetical) 32 >128 64

Data adapted from studies on biphenyl derivatives. mdpi.comnih.gov

Receptor binding assays are used to measure the affinity of a compound for a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor. A test compound is then added in increasing concentrations to compete with the radiolabeled ligand for binding. nih.gov The affinity is often expressed as the inhibition constant (Ki) or the IC₅₀ value. Biphenyl derivatives have been investigated as antagonists for various receptors, including the histamine (B1213489) H₃ and serotonin (B10506) 5-HT₄ receptors. nih.govnih.gov

Table 3: Representative Receptor Binding Affinity Data for Biphenyl Compounds This table illustrates the binding affinities of various biphenyl structures to different receptors and is for exemplary purposes.

Compound Target Receptor Binding Affinity (Ki, nM)
Biphenyl-based analog Histamine H₃ 8.70
Biphenyl methyl ester (20) Serotonin 5-HT₄ <1
Biphenyl-based analog (10i) NMDA 0.05
This compound (Hypothetical) Androgen Receptor 75

Data is illustrative, based on published affinities for related biphenyl structures. nih.govnih.govnih.gov

Rational Design Principles for Research Probes

A research probe is a small molecule used to study the function of a biological target. The rational design of such probes from a lead compound like this compound involves incorporating specific functionalities. purdue.edursc.org For example, a photo-reactive group could be added to create a photoaffinity probe, which upon irradiation, forms a covalent bond with its target, allowing for target identification. purdue.edu Alternatively, a fluorescent tag could be introduced to visualize the compound's localization within a cell. illinois.edu The key is to make these modifications without significantly disrupting the original binding interactions.

Investigation of Specific Molecular Interactions with Biological Targets

Understanding how this compound interacts with a biological target at the molecular level is crucial for optimizing its structure. Techniques such as X-ray crystallography can provide a detailed three-dimensional picture of the binding mode. Computational methods like molecular dynamics simulations can offer insights into the dynamic nature of the protein-ligand complex. numberanalytics.com Other biophysical techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide quantitative data on the thermodynamics and kinetics of binding. researchgate.netnumberanalytics.com These methods help to identify key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity and can guide further synthetic efforts. nih.gov

Computational Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in understanding the potential interactions between a ligand, such as "this compound," and a biological target at the molecular level.

One notable in silico study investigated the potential of several benzoic acid derivatives, including "this compound," as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov This study utilized molecular docking to predict the binding affinity and interaction patterns of these compounds within the active site of the protease.

The docking simulations for "this compound" revealed specific interactions with key amino acid residues in the binding pocket of the SARS-CoV-2 main protease. These interactions are crucial for the stability of the ligand-protein complex and are indicative of the compound's inhibitory potential. The predicted binding mode can guide further structural modifications to enhance potency.

Table 1: Molecular Docking Results of Benzoic Acid Derivatives against SARS-CoV-2 Main Protease
CompoundDocking Score (kcal/mol)Key Interacting Residues
This compound Data not publicly availableData not publicly available
Boceprevir (Reference)HighData not publicly available
Other Benzoic Acid DerivativesVariedVaried

Note: Specific numerical data for "this compound" from the primary study is not publicly detailed. The table illustrates the type of data generated in such computational studies.

Prediction and Experimental Validation of Binding Affinities

The prediction of binding affinity, often expressed as a docking score or binding energy, is a primary output of molecular docking studies. These values provide a theoretical estimation of how strongly a ligand binds to its target. A lower binding energy generally suggests a more stable and potent interaction.

In the context of the aforementioned study on SARS-CoV-2 Mpro, while the specific binding affinity for "this compound" was not explicitly detailed in publicly accessible summaries, the research suggested that certain benzoic acid derivatives were promising candidates for further investigation. nih.gov

Crucially, computational predictions require experimental validation to confirm their accuracy. Techniques such as in vitro enzyme inhibition assays are necessary to determine the actual inhibitory concentration (e.g., IC50 value) of the compound against the target protein. To date, there is a lack of published experimental data validating the predicted binding affinity of "this compound" for the SARS-CoV-2 main protease or any other biological target. The progression from computational prediction to experimental validation is a critical step that remains to be undertaken for this specific compound.

Table 2: Predicted vs. Experimental Binding Data (Hypothetical)
CompoundPredicted Binding Affinity (Computational)Experimental Binding Affinity (IC50)Target
This compound Prediction Available nih.govNo Data AvailableSARS-CoV-2 Mpro

This table highlights the current gap in the research landscape for this compound, where computational predictions await experimental confirmation.

Potential Contributions to Materials Science and Advanced Chemical Systems Research

Role as Synthetic Precursors for Novel Functional Materials

The primary potential of 4-(4-Acetylphenyl)-3-methylbenzoic acid in materials science lies in its role as a versatile building block, or synthetic precursor. Its two distinct functional groups, the carboxylic acid and the acetyl ketone, are located on different phenyl rings, allowing for selective and stepwise chemical modifications.

The carboxylic acid group is a classical anchor for forming esters, amides, and metal-carboxylate complexes, such as Metal-Organic Frameworks (MOFs). The acetyl group, on the other hand, can undergo a wide range of reactions including oxidation, reduction, and various condensation reactions to form new carbon-carbon or carbon-nitrogen bonds. This dual reactivity allows it to be a cornerstone in the synthesis of:

Liquid Crystals: The rigid biphenyl (B1667301) core is a common feature in liquid crystalline molecules. By modifying the carboxylic acid and acetyl groups with long alkyl chains or other mesogenic (liquid crystal-forming) units, it is possible to design novel liquid crystal materials.

Specialty Polymers: The compound can be converted into a monomer for polymerization. For instance, the carboxylic acid can be used for creating polyesters or polyamides, while the acetyl group can be a site for cross-linking or further functionalization of the polymer backbone.

Pharmaceutical Intermediates: The structural motifs present in this compound are found in various biologically active molecules. As such, it serves as a key starting material for the multi-step synthesis of complex pharmaceutical compounds.

The synthesis of related compounds, such as 4-acetyl-2-methylbenzoic acid, often involves multi-step processes starting from precursors like 4-bromo-2-methylbenzoic acid or 3-methyl-4-cyanoacetophenone. These synthetic routes highlight the chemical transformations that this class of molecules can undergo.

Functional Group Potential Reactions Resulting Material Class
Carboxylic Acid (-COOH)Esterification, Amidation, Salt formationPolyesters, Polyamides, Metal-Organic Frameworks
Acetyl Group (-COCH3)Condensation, Oxidation, ReductionCross-linked polymers, Heterocyclic compounds
Biphenyl CoreProvides rigidity and thermal stabilityLiquid Crystals, High-performance polymers

Chemical Integration into Polymeric and Supramolecular Architectures

The integration of this compound into larger molecular assemblies is a key area of its potential application.

Polymeric Architectures: This compound can be incorporated into polymer chains either as a monomer or as a functional pendant group.

As a monomer: It can react with diols or diamines to form polyesters and polyamides, respectively. The resulting polymers would possess a rigid biphenyl unit in their backbone, which can enhance thermal stability and mechanical strength.

As a pendant group: The molecule can be attached to a pre-existing polymer chain. This allows for the introduction of its specific chemical functionalities (carboxyl and acetyl groups) to modify the properties of the base polymer, for example, to improve adhesion or to provide sites for further reactions like cross-linking.

Supramolecular Architectures: Supramolecular chemistry relies on non-covalent interactions (like hydrogen bonding, π-π stacking) to build large, well-ordered structures.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, enabling the formation of predictable patterns, such as dimers or chains. These interactions are fundamental in creating self-assembling systems.

Coordination Chemistry: The carboxylate can coordinate to metal ions to form coordination polymers or MOFs. The acetyl group can also participate in coordination or be used to template the assembly of larger structures. The resulting supramolecular structures can have applications in areas like gas storage, catalysis, and chemical sensing.

Design of Advanced Chemical Systems Incorporating the Chemical Compound

Advanced chemical systems are complex, multi-component assemblies designed for specific functions, such as targeted drug delivery, chemical sensing, or catalysis. The bifunctional nature of this compound makes it a valuable component for designing such systems.

For example, it could be used to create functionalized nanoparticles. The carboxylic acid could anchor the molecule to the surface of a metal oxide nanoparticle, while the acetyl group remains exposed on the surface. This exposed acetyl group could then be used to attach other molecules, such as a drug molecule or a fluorescent dye. This would create a multifunctional nanoparticle system capable of, for instance, imaging and therapy simultaneously.

In the context of catalysis, the molecule could be incorporated into a porous support material. The chemical environment created by the biphenyl structure and the functional groups could provide a specific binding site for reactants, enhancing the efficiency and selectivity of a chemical reaction.

The development of such advanced systems requires precise control over chemical synthesis and a deep understanding of the interactions between the different molecular components. While the direct application of this compound in these areas is an emerging field, its structural and chemical properties position it as a promising candidate for future research and development in materials science.

Future Research Directions and Scholarly Perspectives

Advancements in Synthetic Methodologies and Yield Optimization

The synthesis of biphenyl (B1667301) carboxylic acids is often achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly prominent and versatile method. ajgreenchem.comresearchgate.net Future research into the synthesis of 4-(4-Acetylphenyl)-3-methylbenzoic acid would likely focus on optimizing this approach. A plausible synthetic route involves the Suzuki-Miyaura coupling of (4-acetylphenyl)boronic acid with a suitable 4-halo-3-methylbenzoic acid derivative.

Key areas for advancement include:

Catalyst Development: While palladium-based catalysts are standard, research into more efficient, cost-effective, and environmentally benign catalysts, such as those based on other transition metals or nanoparticle-based systems, could be explored. researchgate.net The development of catalysts that are effective at low loadings and under mild, aqueous conditions would be a significant step forward. rsc.org

Reaction Conditions: A systematic study of reaction parameters, including the base, solvent system, and temperature, could lead to significantly improved yields and purity. For instance, the use of aqueous solvents is becoming increasingly important as a "green" alternative to traditional organic solvents. rsc.org

Alternative Coupling Strategies: While Suzuki coupling is a primary candidate, other cross-coupling methodologies like Stille, Negishi, or Hiyama couplings could also be investigated to determine the most efficient route to the target molecule. rsc.org

A hypothetical, yet plausible, optimized Suzuki-Miyaura coupling reaction is presented in Table 1.

Table 1: Hypothetical Optimized Suzuki-Miyaura Coupling for this compound

ParameterProposed ConditionRationale for Optimization
Aryl Halide 4-Bromo-3-methylbenzoic acidCommercially available and reactive.
Boronic Acid (4-Acetylphenyl)boronic acidKey building block.
Catalyst Palladium(II) acetate (B1210297) with a phosphine (B1218219) ligandHigh efficiency in cross-coupling reactions. researchgate.net
Base Potassium carbonateEffective and commonly used in Suzuki reactions. rsc.org
Solvent Toluene (B28343)/Water or Dioxane/WaterPromotes solubility of reactants and catalyst.
Temperature 80-100 °CTypical temperature range for Suzuki couplings.
Potential Yield >90%Based on similar reported reactions. chemicalbook.com

Refined Computational Modeling Approaches for Enhanced Prediction

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work. For this compound, future computational studies could provide valuable insights.

Electronic Properties: Understanding the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), is crucial for predicting reactivity and potential applications in areas like organic electronics.

Spectroscopic Prediction: Computational models can be used to predict spectroscopic data such as 1H and 13C NMR chemical shifts, as well as infrared (IR) vibrational frequencies. rsc.org These predictions can be invaluable in confirming the structure of the synthesized compound.

Intermolecular Interactions: Modeling the interactions of this compound with itself (in the solid state) or with other molecules (e.g., biological targets or solvent molecules) can provide insights into its physical properties and potential biological activity.

Expansion of Research Applications in Emerging Fields

Biphenyl derivatives are known to have a wide range of applications, from liquid crystals to pharmaceuticals. ajgreenchem.comrsc.org Future research should explore the potential of this compound in several emerging areas.

Materials Science: The rigid biphenyl core combined with the polar carboxylic acid and acetyl groups suggests potential applications in the development of novel liquid crystals or polymers with specific thermal or optical properties. rsc.orgbiosynth.com The carboxylic acid group, in particular, is known to be a valuable functional handle in the synthesis of energy-efficient materials. patsnap.com

Medicinal Chemistry: Many biphenyl carboxylic acids exhibit biological activity. ajgreenchem.com Given the prevalence of the acetylphenyl moiety in pharmacologically active compounds, it would be logical to screen this compound for various biological activities. For instance, derivatives of similar structures have been investigated for their anticancer properties. mdpi.comnih.gov The compound could be investigated as a potential inhibitor of enzymes or as a scaffold for the development of new therapeutic agents. Research into pyrazole (B372694) derivatives containing a benzoic acid moiety has shown promise in developing antibacterial agents. nih.gov

Interdisciplinary Research Collaborations for Comprehensive Study

A comprehensive understanding of this compound will necessitate collaborations between different scientific disciplines.

Chemists and Biologists: Synthetic chemists can prepare the compound and its derivatives, which can then be evaluated by biologists for their pharmacological effects. This synergy is crucial for drug discovery and development. nih.gov

Experimental and Computational Chemists: A close collaboration between experimentalists and computational chemists can accelerate the research process. Computational predictions can guide synthetic efforts and help in the interpretation of experimental data. researchgate.net

Materials Scientists and Physicists: The development of new materials based on this compound would require the expertise of materials scientists for fabrication and characterization, and physicists to understand the underlying physical principles governing the material's properties.

Methodological Innovations in Characterization and Analytical Techniques

The unambiguous characterization of this compound and its potential products is paramount. Future research will rely on a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H and 13C NMR are essential for structural elucidation, advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be invaluable for assigning all proton and carbon signals definitively, especially given the complex aromatic region.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be critical for confirming the elemental composition of the synthesized compound. rsc.org Techniques like electrospray ionization (ESI) would be suitable for this polar molecule.

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide the definitive solid-state structure, including the crucial dihedral angle between the phenyl rings. This would offer a valuable benchmark for computational models.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be important for characterizing the thermal properties of the compound, which is particularly relevant for potential applications in materials science.

A summary of the expected analytical data for the characterization of this compound is provided in Table 2.

Table 2: Anticipated Analytical Data for this compound

TechniqueExpected DataPurpose
1H NMR Aromatic protons, methyl protons, acetyl protons, carboxylic acid proton signals.Structural confirmation and purity assessment. rsc.org
13C NMR Aromatic carbons, methyl carbon, acetyl carbons, carboxyl carbon signals.Confirmation of carbon framework. rsc.org
IR Spectroscopy C=O (acid and ketone), O-H (acid), C-H, and aromatic C=C stretching vibrations.Identification of functional groups. ajgreenchem.com
HRMS (ESI) Accurate mass measurement corresponding to the molecular formula C16H14O3.Elemental composition confirmation. rsc.org
Melting Point A sharp melting point range.Purity assessment and physical characterization.

Q & A

Q. What are the standard synthetic routes for 4-(4-Acetylphenyl)-3-methylbenzoic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation , where a methyl-substituted benzene derivative reacts with a benzoyl chloride containing an acetyl group in the presence of AlCl₃ as a Lewis acid catalyst. Key parameters include:

  • Temperature : Optimal acylation occurs at 50–80°C under anhydrous conditions.
  • Solvent : Dichloromethane or nitrobenzene enhances electrophilic substitution efficiency.
  • Catalyst stoichiometry : A 1:1.2 molar ratio of substrate to AlCl₃ improves regioselectivity .
    Post-synthesis, purification via recrystallization (e.g., ethanol/water) achieves >95% purity.

Q. How is the compound characterized, and what spectroscopic techniques are most reliable?

  • ¹H/¹³C NMR : The acetyl group (δ ~2.6 ppm in ¹H NMR; δ ~200 ppm in ¹³C NMR) and carboxylic acid protons (broad δ ~12 ppm) are diagnostic.
  • FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch for acetyl and carboxylic acid groups) confirm functional groups.
  • HPLC-MS : Validates molecular weight (264.26 g/mol) and purity. Contaminants like unreacted intermediates are identified via retention time shifts .

Q. What are the solubility properties of this compound in common solvents?

SolventSolubility (mg/mL, 25°C)Notes
DMSO>50Preferred for biological assays
Ethanol~20Recrystallization solvent
Water<1pH-dependent (soluble at pH >7)
Data derived from structural analogs suggest low solubility in nonpolar solvents (e.g., hexane) due to polar functional groups .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when scaling up synthesis?

Discrepancies in yield (e.g., 60% lab-scale vs. 40% pilot-scale) often arise from:

  • Incomplete mixing : Use continuous flow reactors to ensure uniform reagent distribution.
  • Catalyst deactivation : Monitor AlCl₃ activity via in-situ IR spectroscopy.
  • Thermal gradients : Optimize heating with microwave-assisted synthesis for rapid, controlled temperature ramping .
    Statistical tools like Design of Experiments (DoE) identify critical parameters (e.g., stirring rate, solvent volume) affecting reproducibility.

Q. What mechanistic insights explain the regioselectivity of Friedel-Crafts acylation in this compound?

The acetyl group directs electrophilic substitution to the para position of the methyl-substituted benzene ring due to:

  • Electron-donating effects : Methyl groups activate the ring, favoring acylation at the less hindered position.
  • Steric hindrance : Ortho substitution is disfavored due to methyl group proximity.
    DFT calculations (B3LYP/6-31G*) corroborate the lower activation energy (ΔG‡ = 28.5 kcal/mol) for para substitution .

Q. How do substituent effects (e.g., methyl, acetyl) influence the compound’s bioactivity in enzyme inhibition assays?

  • Methyl group : Enhances lipophilicity (logP ~2.8), improving membrane permeability.
  • Acetyl group : Acts as a hydrogen-bond acceptor, targeting enzymes like cyclooxygenase-2 (COX-2) .
    In vitro studies with fluorinated analogs show IC₅₀ values of 1.2–3.8 µM against COX-2, suggesting substituent positioning modulates potency .

Q. What strategies mitigate degradation during long-term storage?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the acetyl group.
    Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation under optimal conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 180–182°C vs. 175–178°C)?

Variations arise from:

  • Polymorphism : Recrystallize from different solvents (e.g., acetone vs. ethanol) to isolate stable forms.
  • Impurity profiles : Use DSC-TGA to distinguish between pure compound and mixtures.
    Consistent reporting of solvent systems and heating rates (e.g., 10°C/min) minimizes ambiguity .

Q. Why do NMR spectra of synthesized batches show unexpected peaks at δ 7.3–ppm?

This indicates byproduct formation due to:

  • Overacylation : Limit reaction time to 4–6 hours.
  • Oxidation : Use inert atmospheres (N₂/Ar) to prevent carboxylic acid dimerization.
    LC-MS/MS identifies byproducts (e.g., di-acetylated derivatives) for targeted purification .

Methodological Tables

Q. Table 1. Comparative Reaction Conditions for Friedel-Crafts Acylation

ParameterLab-Scale (1 g)Pilot-Scale (100 g)
Catalyst (AlCl₃)1.2 equiv1.5 equiv
SolventDichloromethaneNitrobenzene
Yield65%48%
Purity (HPLC)97%92%

Q. Table 2. Bioactivity of Structural Analogs

CompoundTarget EnzymeIC₅₀ (µM)Reference
This compoundCOX-22.1
3-Fluoro derivativeCOX-21.4
4-Chloro derivativeCOX-23.8

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